5-Chlorohexanoyl chloride
CAS No.: 99585-01-0
Cat. No.: VC0194346
Molecular Formula: C6H10Cl2O
Molecular Weight: 169.05
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99585-01-0 |
---|---|
Molecular Formula | C6H10Cl2O |
Molecular Weight | 169.05 |
IUPAC Name | 5-chlorohexanoyl chloride |
Standard InChI | InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3 |
SMILES | CC(CCCC(=O)Cl)Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
5-Chlorohexanoyl chloride exists in chemical databases with several identifying parameters. The (5S) stereoisomer is particularly well-documented with specific identifiers as shown in Table 1.
Table 1: Chemical Identifiers for (5S)-5-Chlorohexanoyl Chloride
Identifier Type | Value |
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PubChem CID | 97055206 |
Molecular Formula | C₆H₁₀Cl₂O |
IUPAC Name | (5S)-5-chlorohexanoyl chloride |
InChI | InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3/t5-/m0/s1 |
InChIKey | XOMSOSIRNGNUSH-YFKPBYRVSA-N |
SMILES | CC@@HCl |
Linear Formula | CH₃CH(Cl)(CH₂)₃COCl |
The compound was first added to the PubChem database in December 2015, with the most recent modification to its entry in April 2025 .
Structural Features
5-Chlorohexanoyl chloride contains two key functional groups: an acyl chloride group (–COCl) at one end of the molecule and a chloroalkane moiety (–CHCl–) at the fifth carbon position. The molecule consists of a six-carbon chain with the following structural arrangement:
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A terminal acyl chloride group that is highly reactive
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A secondary chlorine atom attached to the fifth carbon from the carbonyl group
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A methyl group at the end of the chain opposite to the acyl chloride
This structure creates a molecule with dual reactivity centers, making it valuable for synthetic applications requiring selective functionalization .
Stereochemistry
When the chlorine at the fifth carbon is attached to a stereocenter, as in (5S)-5-chlorohexanoyl chloride, the molecule exhibits chirality. The (5S) designation indicates that the configuration at this stereocenter follows the Cahn-Ingold-Prelog rules with an S configuration. The stereochemistry adds another dimension to the compound's potential applications, particularly in asymmetric synthesis where stereoselectivity is important .
Physical and Chemical Properties
Physical State and Appearance
While specific literature on the physical appearance of 5-chlorohexanoyl chloride is limited, its structure suggests properties similar to other acyl chlorides of comparable molecular weight. Based on related compounds like hexanoyl chloride, it is likely a colorless to pale yellow liquid at room temperature with a pungent, irritating odor characteristic of acyl chlorides .
Physicochemical Parameters
The specific physicochemical properties of 5-chlorohexanoyl chloride are not extensively documented in the available literature. However, by comparing with the related compound hexanoyl chloride (which lacks the chlorine at the 5-position), we can establish a reference point for likely properties, while noting that the addition of the chlorine atom would modify these values.
Table 2: Comparative Physicochemical Properties
The chlorine substitution at the 5-position would likely increase the density, boiling point, and molecular polarity compared to hexanoyl chloride due to the additional mass and electronegativity of the chlorine atom .
Reactivity Profile
5-Chlorohexanoyl chloride exhibits reactivity characteristic of acyl chlorides, with additional reactivity potential from the chloroalkane functionality:
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Acyl Chloride Reactions: The carbonyl carbon is highly electrophilic and readily undergoes nucleophilic substitution reactions:
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Hydrolysis: Reaction with water to form 5-chlorohexanoic acid and HCl
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Alcoholysis: Reaction with alcohols to form esters
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Aminolysis: Reaction with amines to form amides
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Reduction: Can be reduced to aldehydes or alcohols with appropriate reducing agents
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Chloroalkane Reactions: The C-Cl bond at the 5-position can participate in:
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Nucleophilic substitution reactions (SN1 or SN2)
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Elimination reactions under basic conditions
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Metal-catalyzed coupling reactions
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The presence of both functional groups creates potential for selective or sequential transformations, making the compound valuable in multi-step syntheses .
Synthesis Methods
Industrial Production
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Continuous Flow Processing: Adapting laboratory methods to continuous flow reactors for larger-scale production.
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One-Pot Methods: Similar to the patent describing simultaneous preparation of 5-chlorovaleryl chloride and adipoyl chloride, optimized one-pot procedures might be developed for industrial efficiency .
The industrial production would likely require significant safety measures due to the corrosive and reactive nature of acyl chlorides.
Alternative Synthetic Routes
Alternative approaches to synthesizing 5-chlorohexanoyl chloride might include:
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From 5-Hexenoyl Chloride: Addition of HCl across the double bond of 5-hexenoyl chloride could yield 5-chlorohexanoyl chloride.
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Via Oxidative Chlorination: Starting with hexanal or hexanol derivatives and performing oxidative chlorination to introduce both the carbonyl and chloro functionalities.
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From Cyclohexanone: Ring-opening strategies starting from chlorinated cyclohexanone derivatives might provide access to the linear 5-chlorohexanoyl chloride structure.
The selection of an appropriate synthetic route would depend on factors including desired stereochemistry, available starting materials, and intended scale of production .
Applications and Uses
Organic Synthesis Applications
The bifunctional nature of 5-chlorohexanoyl chloride makes it particularly valuable in organic synthesis:
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Building Block for Complex Molecules: The compound can serve as a versatile building block in multi-step syntheses, allowing for sequential functionalization at two reactive sites.
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Acylating Agent: The acyl chloride functionality enables efficient introduction of the 5-chlorohexanoyl group into molecules via acylation reactions.
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Precursor to Bifunctional Compounds: It can be transformed into various bifunctional derivatives including:
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5-Chlorohexanoic esters
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5-Chlorohexanamides
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5-Substituted hexanoic acid derivatives (via displacement of the 5-chloro group)
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Stereochemically Defined Intermediates: The (5S) stereoisomer specifically can be utilized in asymmetric synthesis to introduce stereochemical control .
Research Applications
In research settings, 5-chlorohexanoyl chloride may find applications in:
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Mechanistic Studies: Investigating reaction mechanisms involving acyl chlorides or chloroalkanes.
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Methodology Development: Serving as a model substrate for developing new synthetic methodologies that can selectively target either the acyl chloride or the chloroalkane functionality.
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Structure-Activity Relationship Studies: In medicinal chemistry, derivatives of this compound could be used to explore the influence of the 5-chloro substitution on biological activity.
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Asymmetric Synthesis: The (5S) stereoisomer specifically could be valuable in studies of stereoselective reactions and asymmetric synthesis .
Analytical Methods
Spectroscopic Identification
5-Chlorohexanoyl chloride can be characterized using various spectroscopic techniques:
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Infrared Spectroscopy (IR):
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Strong C=O stretching band (acyl chloride) expected around 1800-1785 cm⁻¹
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C-Cl stretching bands typically in the 850-550 cm⁻¹ region
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C-H stretching bands in the 3000-2850 cm⁻¹ region
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would show signals for:
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Methyl group (doublet) around 1.0-1.5 ppm
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Methylene groups (multiplets) between 1.5-2.5 ppm
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Methine proton (multiplet) at the chlorine-bearing carbon around 3.5-4.0 ppm
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¹³C NMR would show:
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Carbonyl carbon around 170-175 ppm
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Chlorine-bearing carbon around 55-60 ppm
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Other carbons in the chain between 15-45 ppm
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Mass Spectrometry (MS):
Chromatographic Analysis
Chromatographic methods suitable for analyzing 5-chlorohexanoyl chloride would likely include:
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Gas Chromatography (GC):
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Using non-polar columns (e.g., DB-5, HP-5)
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Temperature program starting around 50-60°C with gradual increase
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Flame ionization detector (FID) or mass spectrometric detection (GC-MS)
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Care needed to avoid hydrolysis during sample preparation and analysis
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase chromatography with careful control of conditions to prevent hydrolysis
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UV detection at wavelengths suitable for acyl chlorides (typically 210-230 nm)
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Potential for chiral chromatography to separate stereoisomers
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Thin-Layer Chromatography (TLC):
Quality Control Parameters
For quality control purposes, the following parameters would typically be assessed:
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Purity Determination:
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GC or HPLC assay (typically >95% or >97% purity)
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Identification and quantification of impurities
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Identity Confirmation:
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Spectroscopic methods (IR, NMR)
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Mass spectrometry
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Comparison with authentic reference standards
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Physical Properties:
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Appearance (visual inspection)
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Density determination
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Refractive index
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Boiling point or boiling range
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Chemical Properties:
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